REACTION_CXSMILES
|
[Mg].[CH3:2][CH:3]1[CH2:9][C:8]([CH3:11])([CH3:10])[CH2:7][C:5](=[O:6])[CH2:4]1.Cl[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].II.Cl>CCOCC.C1C=CC=CC=1>[OH:6][C:5]1([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:4][CH:3]([CH3:2])[CH2:9][C:8]([CH3:11])([CH3:10])[CH2:7]1
|
Name
|
|
Quantity
|
1.1 kg
|
Type
|
reactant
|
Smiles
|
CC1CC(=O)CC(C1)(C)C
|
Name
|
|
Quantity
|
960 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
ice
|
Quantity
|
2.5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is fitted with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
Now, there is introduced dropwise
|
Type
|
ADDITION
|
Details
|
(If the reaction does not begin during the addition of the first 200 ml
|
Type
|
TEMPERATURE
|
Details
|
warming
|
Type
|
TEMPERATURE
|
Details
|
at slight reflux
|
Type
|
TEMPERATURE
|
Details
|
heat-evolution
|
Type
|
ADDITION
|
Details
|
The addition of the reagents
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for a further 31/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed with water (containing 1% concentrated hydrochloric acid), with water and several times more with 10% sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent in vacuo, there
|
Type
|
DISTILLATION
|
Details
|
are distilled
|
Type
|
WASH
|
Details
|
The main fraction (1.250 kg) is washed with 10% sodium carbonate solution
|
Type
|
DISTILLATION
|
Details
|
again distilled (100° C./3 mm Hg)
|
Name
|
|
Type
|
|
Smiles
|
OC1(CC(CC(C1)C)(C)C)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |